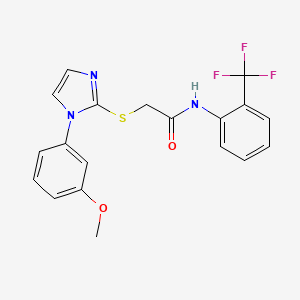

2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a methoxyphenyl group and a trifluoromethylphenyl group, both of which are common in many pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring, as part of the core structure, would likely play a significant role in its overall shape and properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the imidazole ring is known to participate in a variety of reactions, including nucleophilic substitutions and additions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could make it soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

One study synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives and evaluated their anticonvulsant activity against seizures induced by maximal electroshock (MES). The most active compound identified was 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, highlighting the potential of imidazole derivatives in developing anticonvulsant drugs (Aktürk et al., 2002).

Antiprotozoal Activity

Another study focused on the synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives against protozoa Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds showed strong activity, with IC50 values in the nanomolar range, indicating their potential as antiprotozoal agents (Pérez‐Villanueva et al., 2013).

Coordination Chemistry and Antioxidant Activity

Research into pyrazole-acetamide derivatives led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes were characterized and evaluated for their antioxidant activity, demonstrating significant activity and suggesting potential applications in fields requiring antioxidant properties (Chkirate et al., 2019).

Pharmacological Evaluations for Multiple Actions

A study explored the computational and pharmacological potential of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives for assessing toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. This comprehensive evaluation suggests the diverse therapeutic applications of these compounds (Faheem, 2018).

Corrosion Inhibition

Imidazole derivatives have been synthesized and evaluated for their corrosion inhibition efficacy on mild steel in acidic solutions. The study found that these compounds exhibit high corrosion inhibition efficiency, up to 96%, indicating their potential use in protecting metals against corrosion (Prashanth et al., 2021).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O2S/c1-27-14-6-4-5-13(11-14)25-10-9-23-18(25)28-12-17(26)24-16-8-3-2-7-15(16)19(20,21)22/h2-11H,12H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGNDMZZNZZKSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-butylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2687924.png)

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2687925.png)

![Methyl 2-[cyanomethyl-[3-(3-fluorophenyl)propanoyl]amino]acetate](/img/structure/B2687930.png)

![[4-(2-Methylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2687931.png)

![N-benzyl-2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2687932.png)

![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-tert-butylbenzohydrazide](/img/structure/B2687934.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2687936.png)

![2-{[1-(5-bromofuran-2-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2687941.png)

![2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2687943.png)

![N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2687944.png)